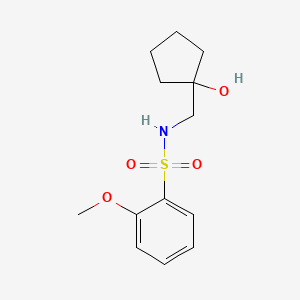

N-((1-Hydroxycyclopentyl)methyl)-2-Methoxybenzolsulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

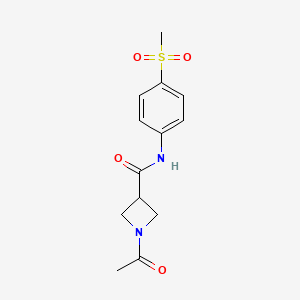

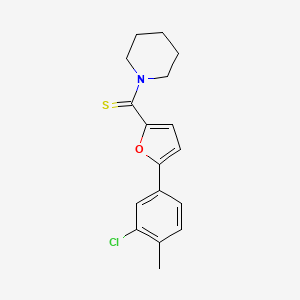

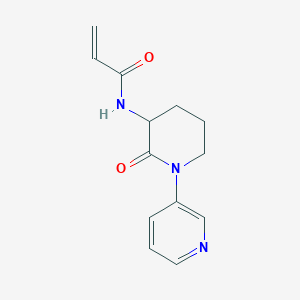

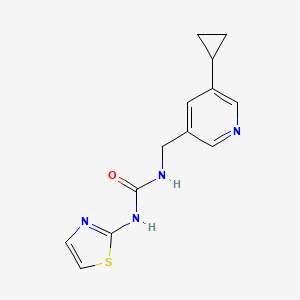

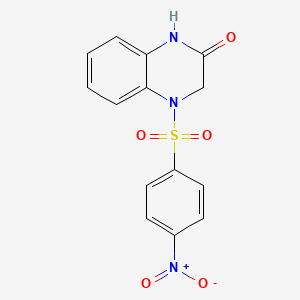

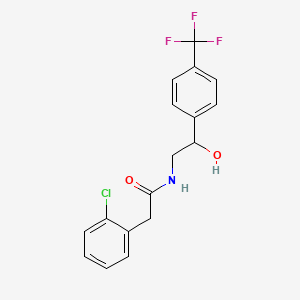

Sulfonamides are a class of organic compounds widely studied for their diverse applications in medicine, industry, and as reagents in chemical synthesis. They are characterized by the sulfonamide group (-SO2NH2) attached to an aromatic ring, making them versatile in chemical reactions and properties.

Synthesis Analysis

Sulfonamides, including those with methoxybenzene and cyclopentyl groups, are typically synthesized through the reaction of sulfonyl chlorides with amines in the presence of a base. For instance, Abbasi et al. (2018) discussed the synthesis of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides (Abbasi et al., 2018).

Molecular Structure Analysis

The molecular structure of sulfonamides can be characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. Karakaya et al. (2015) performed a spectroscopic analysis on N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, providing insight into the vibrational frequencies, geometric parameters, and interaction energies within the molecule (Karakaya et al., 2015).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, including condensation, sulfonation, and substitution reactions. Pu et al. (2016) explored the reactivity of N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent, showcasing its potential in synthesizing chlorinated organic compounds (Pu et al., 2016).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are crucial for their applications. Rodrigues et al. (2015) investigated the crystal structures of similar sulfonamide compounds, revealing the importance of intermolecular interactions in determining their solid-state architecture (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of sulfonamides, including their reactivity, stability, and interactions with other molecules, are influenced by their molecular structure. Debbabi et al. (2020) synthesized heterocyclic benzenesulfonamide derivatives and evaluated their biological activities, illustrating the chemical versatility and potential applications of sulfonamides (Debbabi et al., 2020).

Wissenschaftliche Forschungsanwendungen

Peptidsynthese-Lösungsmittel: 2-Methyltetrahydrofuran (2-MeTHF) und Cyclopentylmethylether (CPME)

Die Peptidsynthese, ein entscheidender Schritt in der Medikamentenforschung, beruht häufig auf toxischen Lösungsmitteln wie Dichlormethan (DCM) und Dimethylformamid (DMF). Grüneren Alternativen wird jedoch zunehmend Aufmerksamkeit geschenkt. Forscher haben 2-MeTHF und CPME als Ersatz für herkömmliche Lösungsmittel in der Festphasenpeptidsynthese (SPPS) bewertet. Hier sind ihre Ergebnisse:

- CPME: Obwohl CPME von 2-MeTHF in den Schatten gestellt wird, schneidet es mit DIC/HOBt und DIC/OxymaPure immer noch gut ab, bietet über 90 % Umsatz und reduzierte Racemisierung .

Mehrkomponentenreaktionen (MCRs) mit Indolen

Indole, einschließlich unserer Verbindung von Interesse, spielen eine zentrale Rolle in MCRs. Insbesondere die N-Position des Indols kann als Nukleophil fungieren, was zu N-substituierten Indolprodukten führt. Forscher haben verschiedene MCRs untersucht, an denen Indole beteiligt sind, wodurch ihre synthetische Nutzbarkeit erweitert wurde .

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-18-11-6-2-3-7-12(11)19(16,17)14-10-13(15)8-4-5-9-13/h2-3,6-7,14-15H,4-5,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOUAEHCVEIUQSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)NCC2(CCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2485378.png)

![1-[(4-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2485382.png)

![methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2485388.png)

![4-(ethylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2485398.png)

![ethyl 6-benzyl-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485399.png)